3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid
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Overview
Description
3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide; oxalic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzoyl group, and a chloroaniline moiety. The presence of oxalic acid as a counterion further adds to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide typically involves multiple steps, starting with the preparation of the benzoyl-4-chloroaniline intermediate This intermediate is then reacted with an appropriate acylating agent to introduce the acetyl groupThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted anilines, which can be further utilized in various applications.
Scientific Research Applications
3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzoyl and chloroaniline moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-[2-(2-benzoyl-4-fluoroanilino)acetyl]propanamide
- 3-amino-N-[2-(2-benzoyl-4-bromoanilino)acetyl]propanamide
- 3-amino-N-[2-(2-benzoyl-4-iodoanilino)acetyl]propanamide
Uniqueness
Compared to similar compounds, 3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. The chloro group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Properties
CAS No. |
74098-78-5 |
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Molecular Formula |
C38H38Cl2N6O10 |
Molecular Weight |
809.6 g/mol |
IUPAC Name |
3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid |
InChI |
InChI=1S/2C18H18ClN3O3.C2H2O4/c2*19-13-6-7-15(21-11-17(24)22-16(23)8-9-20)14(10-13)18(25)12-4-2-1-3-5-12;3-1(4)2(5)6/h2*1-7,10,21H,8-9,11,20H2,(H,22,23,24);(H,3,4)(H,5,6) |
InChI Key |
IDQZJJGFZYKVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(=O)NC(=O)CCN.C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(=O)NC(=O)CCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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